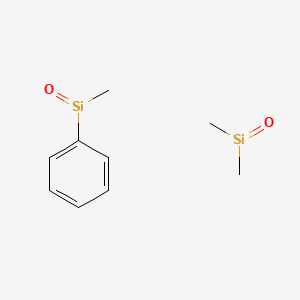
Poly(dimethylsiloxane-co-methylphenylsiloxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(dimethylsiloxane-co-methylphenylsiloxane) is a high-performance and versatile polymer known for its exceptional stability, reliability, and durability. This compound is a copolymer of dimethylsiloxane and methylphenylsiloxane, which imparts unique properties that make it suitable for various industrial and research applications .
Preparation Methods
Poly(dimethylsiloxane-co-methylphenylsiloxane) can be synthesized through oxyanionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and either tetramethyltetraphenylcyclotetrasiloxane (T4) or octaphenylcyclotetrasiloxane (O4). The concentration of the copolymer can be varied by changing the molar ratio between methyl and phenyl groups . Industrial production methods often involve controlled hydrolytic co-polycondensation of polymethyl(methoxy)siloxanes and polymethoxysiloxanes .
Chemical Reactions Analysis
Poly(dimethylsiloxane-co-methylphenylsiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like chlorosilanes.
Cross-linking: The compound can be cross-linked using hydrosilylation reactions with platinum or rhodium catalysts, forming a three-dimensional network
Scientific Research Applications
Poly(dimethylsiloxane-co-methylphenylsiloxane) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of poly(dimethylsiloxane-co-methylphenylsiloxane) involves its ability to form flexible and extensible networks with enhanced mechanical and electrical properties. The phenyl-functional copolymers disperse homogeneously in the matrix, resulting in improved tensile and tear strengths. The phenyl-rich microphases act as reinforcing domains, increasing the relative permittivity and electrical breakdown strength of the elastomers .
Comparison with Similar Compounds
Poly(dimethylsiloxane-co-methylphenylsiloxane) can be compared with other similar compounds such as:
Poly(dimethylsiloxane-co-diphenylsiloxane): This compound has similar properties but with different ratios of methyl and phenyl groups, affecting its mechanical and electrical properties.
Poly(methylphenylsiloxane): Known for its optical and thermal properties, it is used in applications requiring high transparency and heat resistance.
Poly(dimethylsiloxane): A widely used silicone polymer with excellent flexibility and low surface tension, but lacks the enhanced mechanical properties provided by the phenyl groups in poly(dimethylsiloxane-co-methylphenylsiloxane).
Poly(dimethylsiloxane-co-methylphenylsiloxane) stands out due to its balanced combination of mechanical strength, thermal stability, and electrical properties, making it a unique and valuable material for various applications.
Properties
CAS No. |
40989-37-5 |
|---|---|
Molecular Formula |
C9H14O2Si2 |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
dimethyl(oxo)silane;methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3 |
InChI Key |
XWFOTLCDICUQTI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=O)C.C[Si](=O)C1=CC=CC=C1 |
physical_description |
Colorless liquid; [Sigma-Aldrich MSDS] |
Related CAS |
40989-37-5 63148-52-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)

![[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)
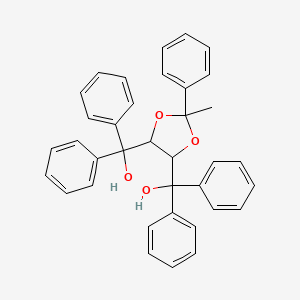

amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
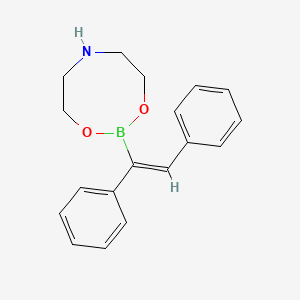
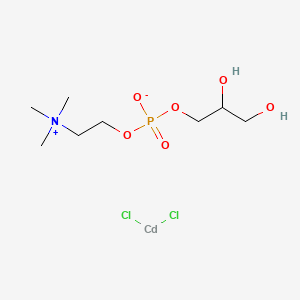
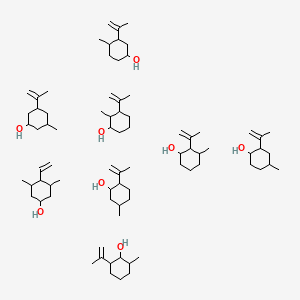

![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)


